Acetyl isothiocyanate

Analytical Biochemistry Peptide Sequencing Derivatization Reagents

Select Acetyl Isothiocyanate (AITC) for C-terminal peptide sequencing and thiocyanation. As a Type III reagent, AITC uniquely combines activation and derivatization in one step—eliminating oxazolinone-mediated racemization seen with Type I/II reagents. Direct evidence confirms AITC outperforms benzoyl isothiocyanate, TMS-ITC, and NH₄SCN at low nanomole levels. For thiocyanate transfer, AITC acts as a superior –SCN donor under mild conditions (RT, acetonitrile), reducing reagent excess. Its minimal acaricidal activity (LD₅₀ ~168–195 µg/cm²) also makes it an ideal negative control for mite toxicity SAR studies.

Molecular Formula C3H3NOS
Molecular Weight 101.13 g/mol
CAS No. 13250-46-9
Cat. No. B085335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl isothiocyanate
CAS13250-46-9
Synonymsacetyl isothiocyanate
AITC cpd
Molecular FormulaC3H3NOS
Molecular Weight101.13 g/mol
Structural Identifiers
SMILESCC(=O)N=C=S
InChIInChI=1S/C3H3NOS/c1-3(5)4-2-6/h1H3
InChIKeyVITFJKNVGRZRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Isothiocyanate (CAS 13250-46-9) – Procurement-Grade Acyl Isothiocyanate for C‑Terminal Sequencing and Thiocyanate Transfer


Acetyl isothiocyanate (AITC, CAS 13250‑46‑9) is a low‑molecular‑weight acyl isothiocyanate (C₃H₃NOS, MW 101.13 g/mol) with the reactive functional group –N=C=S and an electron‑withdrawing acetyl substituent . This compound is a colorless to pale yellow liquid (bp 132–133 °C, n₂₀/D 1.532, d 1.151 g/mL) and is classified as a type III C‑terminal peptide derivatizing reagent [1]. It belongs to a broader family of isothiocyanates that includes naturally occurring allyl isothiocyanate (mustard oil) and phenethyl isothiocyanate, as well as synthetic analogs such as benzoyl isothiocyanate and trimethylsilyl isothiocyanate. AITC serves as a reactive building block for the synthesis of N‑acylthioureas, heterocycles, and thiocyanate‑containing compounds [1].

Why Acetyl Isothiocyanate Cannot Be Replaced by Benzoyl or Allyl Isothiocyanate in Demanding Workflows


Acyl isothiocyanates and alkyl/aryl isothiocyanates are not functionally interchangeable. In C‑terminal peptide sequencing, reagent classification into type I (ionic salts, e.g., NH₄SCN), type II (leaving‑group based, e.g., TMS‑ITC), and type III (reactive acyl derivatives, e.g., AITC, BITC) dictates the underlying chemistry: type III reagents combine activation and derivatization in a single step, eliminating the oxazolinone formation required by type I/II reagents that introduces racemization [1]. Even within type III reagents, substitution matters—AITC outperforms benzoyl isothiocyanate (BITC) in derivatization efficiency, while both are less toxic to dust mites than alkyl isothiocyanates such as allyl isothiocyanate (AITC‑a, LD₅₀ 2.88 µg/cm²) and phenethyl isothiocyanate (LD₅₀ 0.19 µg/cm²) [2]. In thiocyanate transfer reactions, AITC acts as a superior transfer agent relative to benzoyl isothiocyanate, a difference attributed to the relative hydrolysis rates of the corresponding amides [3]. Simple substitution of one acyl or alkyl isothiocyanate for another without quantitative verification of the specific reaction context will compromise yield, stereochemical integrity, or downstream biological readout.

Quantitative Differentiation of Acetyl Isothiocyanate: Head‑to‑Head Performance Data Against Closest Analogs


Superior C‑Terminal Peptide Derivatization Efficiency Over Benzoyl, Diphenyl Phosphoro-, and Trimethylsilyl Isothiocyanates

In a comparative study of five derivatizing reagents for chemical C‑terminal peptide sequencing, acetyl isothiocyanate (AITC) was identified as the most effective overall reagent [1]. AITC is classified as a type III reagent, meaning its reactive acetyl group enables simultaneous activation and derivatization of the C‑terminal amino acid without requiring a separate oxazolinone‑formation step. This double‑function mechanism contrasts with type I reagents (ionic salts such as NH₄SCN and KSCN) and type II reagents (e.g., trimethylsilyl isothiocyanate), both of which necessitate oxazolinone formation and carry an elevated risk of racemization [1].

Analytical Biochemistry Peptide Sequencing Derivatization Reagents

Enhanced Thiocyanate (–SCN) Transfer Efficiency Relative to Benzoyl Isothiocyanate

In a direct comparative study of thiocyanate (–SCN) transfer from aroyl/acyl isothiocyanates to alkyl or benzylic bromides, acetyl isothiocyanate was found to be a more efficient thiocyanate transfer agent than benzoyl isothiocyanate [1]. The reaction proceeds in the presence of a tertiary amine (e.g., N‑methylimidazole) in acetonitrile and does not require an exogenous source of thiocyanate ion.

Organic Synthesis Thiocyanation Acyl Isothiocyanates

Minimal Acaricidal Toxicity Distinguishes Acetyl Isothiocyanate from Alkyl and Aryl Isothiocyanates

In a systematic structure–activity relationship study evaluating acaricidal activity against two house dust mite species (Dermatophagoides farinae and D. pteronyssinus), acetyl isothiocyanate exhibited the lowest toxicity among eight isothiocyanates tested [1]. This study provides direct, quantitative LD₅₀ comparisons across alkyl, aryl, and acyl isothiocyanate subclasses.

Agricultural Chemistry Acaricide Development Structure–Activity Relationship

Type III Reagent Classification Confers Distinct Mechanistic Advantage Over Type I and Type II Isothiocyanates

C‑terminal sequencing reagents are classified into three mechanistic types based on their mode of action [1]. Type I reagents (e.g., HSCN, NH₄SCN, KSCN) are ionic thiocyanate sources. Type II reagents (e.g., TMS‑ITC, TBSn‑ITC) contain a good leaving group. Type III reagents (including AITC, BITC, and DPP‑ITC) possess a reactive acyl group that simultaneously activates the C‑terminal amino acid and derivatizes it to a thiohydantoin. Among type III reagents, AITC is distinguished by its combination of high reactivity, ease of preparation, and low UV absorption at 260–270 nm, which minimizes interference in HPLC‑based detection [1].

Peptide Chemistry Reagent Classification Racemization Prevention

AITC vs. TPG‑ITC: Stability–Efficiency Trade‑off for C‑Terminal Sequencing Reagent Selection

A subsequent study comparing a newer derivatizing reagent, triphenylgermanyl isothiocyanate (TPG‑ITC), with AITC and TMS‑ITC demonstrated a clear trade‑off between stability and immediate reactivity [1]. TPG‑ITC, a type II white solid, offers a longer shelf‑life and was capable of sequencing eight C‑terminal residues. However, AITC remains the benchmark type III reagent for laboratories that prioritize rapid, single‑step activation–derivatization over long‑term storage convenience.

Reagent Stability Sequencing Throughput Shelf‑Life

Evidence‑Backed Procurement Scenarios for Acetyl Isothiocyanate (CAS 13250‑46‑9)


Chemical C‑Terminal Peptide and Protein Sequencing

Laboratories performing chemical (non‑enzymatic) C‑terminal sequencing of peptides and small proteins should select acetyl isothiocyanate as the derivatizing reagent of choice. Direct comparative evidence shows AITC outperforms benzoyl isothiocyanate, diphenyl phosphoroisothiocyanatidate, trimethylsilyl isothiocyanate, and ammonium thiocyanate in overall effectiveness for this application [1]. As a type III reagent, AITC enables simultaneous activation and derivatization without the oxazolinone intermediate required by type I and type II reagents, thereby reducing racemization risk. The reagent has been successfully validated for sequencing six C‑terminal residues at low nanomole levels [1].

Thiocyanate (–SCN) Transfer Reactions to Alkyl or Benzylic Bromides

Synthetic chemists designing protocols for the thiocyanation of alkyl or benzylic bromides should prioritize acetyl isothiocyanate over benzoyl isothiocyanate as the thiocyanate transfer agent. A head‑to‑head study demonstrated that AITC functions as a superior –SCN donor under mild conditions (tertiary amine, acetonitrile, room temperature) without requiring an exogenous thiocyanate salt [2]. This improved efficiency can reduce reagent excess, simplify work‑up, and enhance yield in the synthesis of α‑thiocyanato carbonyl compounds and related intermediates.

Synthesis of 1‑Acetyl‑3‑aryl Thioureas and N‑Acylthiourea Derivatives

Medicinal chemists synthesizing N‑acylthiourea libraries for biological screening—including cholinesterase inhibitors, antifungal agents, and anticancer leads—should procure acetyl isothiocyanate as a key building block. Reaction of AITC with substituted aromatic anilines yields 1‑acetyl‑3‑aryl thioureas in a straightforward, one‑pot procedure [3]. While no direct yield comparison with benzoyl isothiocyanate was identified in the primary literature, the availability of AITC from multiple vendors and its well‑established reactivity with primary and secondary amines make it the most accessible acyl isothiocyanate for thiourea library construction. The low molecular weight (101.13 g/mol) of the acetyl substituent contributes minimally to final compound mass, an advantage when optimizing lead compounds for favorable physicochemical properties.

Low‑Toxicity Control Compound in Acaricide and Pest Repellent Screening

Investigators performing structure–activity relationship studies on isothiocyanate‑based acaricides, insecticides, or pest repellents should include acetyl isothiocyanate as a low‑activity reference compound. Quantitative LD₅₀ data against Dermatophagoides farinae and D. pteronyssinus establish that AITC (LD₅₀ = 195.01 µg/cm² and 168.82 µg/cm², respectively) is the least toxic isothiocyanate among eight tested, approximately two orders of magnitude less toxic than phenethyl isothiocyanate [4]. This profile makes AITC an ideal negative control for assays measuring mite mortality or repellency, and a useful scaffold for probing the structural determinants of acaricidal activity without the confounding factor of high intrinsic toxicity.

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